

# Thermodynamic Properties of Cyclopentane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Cyclopentane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **cyclopentane** at various temperatures. The data and methodologies presented are crucial for professionals in research, science, and drug development where **cyclopentane** may be used as a solvent, refrigerant, or in synthetic pathways. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes fundamental thermodynamic relationships and experimental workflows.

## Data Presentation: Quantitative Thermodynamic Properties

The following tables summarize the critical thermodynamic properties of **cyclopentane** across a range of temperatures. The data is compiled from various critically evaluated sources.

### Table 1: Heat Capacity of Cyclopentane

The heat capacity (Cp) is a measure of the amount of heat energy required to raise the temperature of a substance by a specific amount.

Liquid Phase

Temperature (K)	Molar Heat Capacity (J/mol·K)	Reference
293.15	126.17	Siddiqi, Svejda, et al., 1983
293.7	125.90	Jacobs and Parks, 1934[1]
298.15	126.74	Tanaka, 1985[1]
298.15	126.873	Fortier, D'Arcy, et al., 1979
298.15	127.28	Jolicoeur, Boileau, et al., 1975
298.15	126.78	Douslin and Huffman, 1946[1]
298.15	128.83	Aston, Fink, et al., 1943[1]
300	127.44	Szasz, Morrison, et al., 1947

Gas Phase

Temperature (K)	Molar Heat Capacity (J/mol·K)	Reference
50	37.58	Dorofeeva O.V., 1986[2][3]
100	40.18	Dorofeeva O.V., 1986[2][3]
150	45.30	Dorofeeva O.V., 1986[2][3]
200	54.19	Dorofeeva O.V., 1986[2][3]
273.15	74.48	Dorofeeva O.V., 1986[2][3]
298.15	82.8 ± 2.0	Dorofeeva O.V., 1986[2][3]
300	83.39	Dorofeeva O.V., 1986[2][3]
329.05	93.96 ± 0.19	McCullough J.P., 1959[2][3]
353	102.01 ± 0.84	McCullough J.P., 1959[2][3]
372	108.16 ± 0.84	McCullough J.P., 1959[2][3]
395	117.3 ± 1.3	McCullough J.P., 1959[2][3]
395.05	117.09 ± 0.23	McCullough J.P., 1959[2][3]
400	118.15	Dorofeeva O.V., 1986[2][3]
424	126.3 ± 1.3	McCullough J.P., 1959[2][3]
463	138.7 ± 1.3	McCullough J.P., 1959[2][3]
463.10	139.47 ± 0.28	McCullough J.P., 1959[2][3]
500	150.05	Dorofeeva O.V., 1986[2][3]
503	150.7 ± 1.7	McCullough J.P., 1959[2][3]
539	160.1 ± 1.7	McCullough J.P., 1959[2][3]
600	177.07	Dorofeeva O.V., 1986[2][3]
700	199.70	Dorofeeva O.V., 1986[2][3]
800	218.80	Dorofeeva O.V., 1986[2][3]
900	235.02	Dorofeeva O.V., 1986[2][3]

1000	248.88	Dorofeeva O.V., 1986[2][3]
1100	260.76	Dorofeeva O.V., 1986[2][3]
1200	270.96	Dorofeeva O.V., 1986[2][3]
1300	279.75	Dorofeeva O.V., 1986[2][3]
1400	287.34	Dorofeeva O.V., 1986[2][3]
1500	293.92	Dorofeeva O.V., 1986[2][3]

## Table 2: Enthalpy of Vaporization of Cyclopentane

The enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Temperature (K)	Enthalpy of Vaporization (kJ/mol)	Method	Reference
295	29.2	A	Stephenson and Malanowski, 1987[4]
298.15	$28.70 \pm 0.21$	N/A	McCullough, Pennington, et al., 1959[4]
304	29.0	MM	Willingham, Taylor, et al., 1945[4]
322.1	$27.5 \pm 0.21$	N/A	McCullough, Pennington, et al., 1959[4]
323	27.4	N/A	Spitzer and Pitzer, 1946[4]
337	28.0	A	Stephenson and Malanowski, 1987[4]
396	27.2	A	Stephenson and Malanowski, 1987[4]

Method "A" refers to a calculation based on data from a specified temperature range. Method "MM" is not explicitly defined in the provided search results.

### Table 3: Standard Entropy of Liquid Cyclopentane

The standard entropy ( $S^\circ_{\text{liquid}}$ ) is the entropy content of one mole of a substance under standard state conditions.

Temperature (K)	Standard Molar Entropy (J/mol·K)	Reference
298.15	204.3 ± 0.4	Douslin and Huffman, 1946
298.15	204.47	Aston, Fink, et al., 1943[2]
N/A	206.7	Jacobs and Parks, 1934[2]

## Experimental Protocols

The determination of the thermodynamic properties of **cyclopentane** has been carried out by various researchers using precise calorimetric methods. The following sections describe the general experimental protocols employed in the key cited studies.

### Adiabatic Calorimetry for Heat Capacity and Entropy Determination

The heat capacities and entropies of **cyclopentane**, as reported by Douslin and Huffman (1946) and Aston, Fink, et al. (1943), were likely determined using a low-temperature adiabatic calorimeter.

Apparatus:

- A platinum calorimeter with a platinum resistance thermometer is used for precise temperature measurements.
- The calorimeter is housed within a cryostat to achieve and maintain low temperatures.
- The sample of **cyclopentane** is placed in a sealed container within the calorimeter.

Procedure:

- The calorimeter containing the **cyclopentane** sample is cooled to a very low temperature, often near absolute zero.
- A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

- The temperature change is carefully measured using the platinum resistance thermometer.
- The heat capacity is calculated from the amount of energy supplied and the observed temperature rise.
- This process is repeated at various temperatures to obtain a heat capacity curve.
- The entropy of the substance at a given temperature is then calculated by integrating the heat capacity data from 0 K to that temperature, also accounting for the entropies of any phase transitions.

## Vapor-Flow Calorimetry for Heat of Vaporization

The heat of vaporization and vapor heat capacity of **cyclopentane** were studied by McCullough et al. (1959) using vapor-flow calorimetry.[\[5\]](#)[\[6\]](#)

### Apparatus:

- A vapor-flow calorimeter is designed to measure the heat required to vaporize a substance at a constant temperature and pressure.
- It typically includes a boiler to generate vapor, a calorimeter where the heat of vaporization is measured, and a condenser.

### Procedure:

- Liquid **cyclopentane** is heated in a boiler to produce a steady flow of vapor.
- The vapor flows through the calorimeter at a constant rate.
- A known amount of electrical energy is supplied to an evaporator within the calorimeter to vaporize a specific amount of the substance.
- The amount of substance vaporized is determined by condensing the vapor and measuring its mass or volume.
- The heat of vaporization is calculated from the energy input and the amount of substance vaporized.

- By measuring the temperature of the vapor before and after it passes through a heated section of the calorimeter, the vapor heat capacity can also be determined.

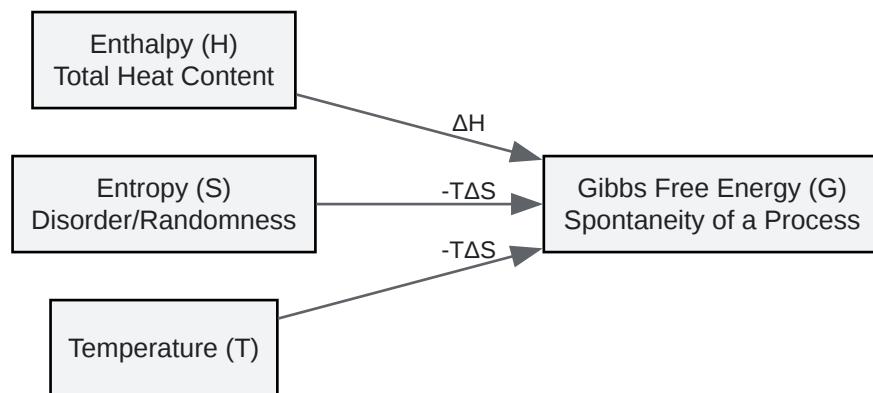
## Visualizations

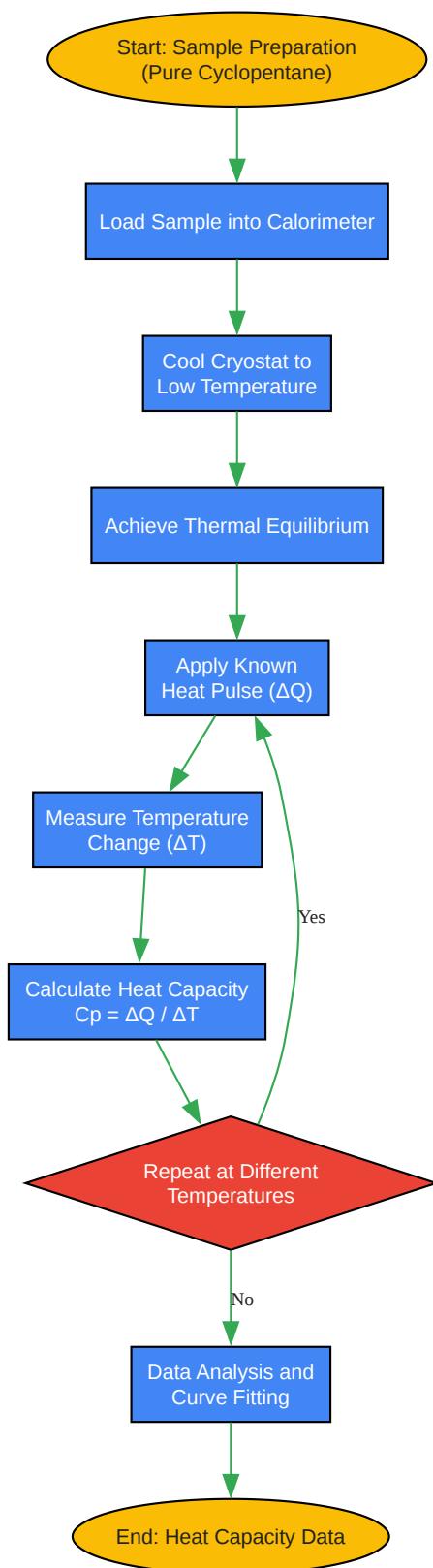
### Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationships between enthalpy (H), entropy (S), Gibbs free energy (G), and temperature (T).

## Gibbs Free Energy Equation

$$\Delta G = \Delta H - T\Delta S$$



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## References

- 1. Cyclopentane [webbook.nist.gov]
- 2. Cyclopentane [webbook.nist.gov]
- 3. Cyclopentane [webbook.nist.gov]
- 4. Cyclopentane [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamics of cyclopentane, methylcyclopentane and 1,cis-3-dimethylcyclopentane: verification of the concept of pseudorotation (Journal Article) | OSTI.GOV [osti.gov]
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